molecular formula C9H14 B13117746 1-Ethyl-4-methylcyclohexa-1,4-diene

1-Ethyl-4-methylcyclohexa-1,4-diene

Cat. No.: B13117746
M. Wt: 122.21 g/mol
InChI Key: NOOHVGUCBIRFMF-UHFFFAOYSA-N
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Description

1-Ethyl-4-methylcyclohexa-1,4-diene is a chemical compound with the molecular formula C9H14, built upon the cyclohexa-1,4-diene scaffold . This structure is a fundamental diene system of significant interest in synthetic organic chemistry, primarily serving as a versatile building block and a key intermediate in complex molecule construction . Compounds of this class are frequently accessed via the Birch reduction of corresponding substituted aromatic compounds, a process that selectively generates the non-aromatic 1,4-diene system . A primary research value of this compound lies in its potential as a precursor in multi-step synthesis. Its reactivity can be harnessed to build complex molecular architectures, such as those found in natural products like terpenoids and alkaloids . Furthermore, the diene moiety is prone to aromatization, a thermodynamically driven process that can be utilized to trigger subsequent cyclization reactions, including the Bergman cyclization, making it a valuable probe in mechanistic and synthetic studies . In laboratory research, this diene can also serve as a model substrate for studying fundamental organic reaction mechanisms, including 1,2- and 1,4-addition (conjugate addition) reactions, which are governed by kinetic versus thermodynamic control . Researchers should handle this compound with care, as related 1,4-cyclohexadiene derivatives are typically flammable liquids . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-ethyl-4-methylcyclohexa-1,4-diene

InChI

InChI=1S/C9H14/c1-3-9-6-4-8(2)5-7-9/h4,7H,3,5-6H2,1-2H3

InChI Key

NOOHVGUCBIRFMF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCC(=CC1)C

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 4 Methylcyclohexa 1,4 Diene and Its Derivatives

Established Reduction and Alkylation Pathways

Traditional methods for the synthesis of substituted cyclohexa-1,4-dienes often rely on a two-step process involving the partial reduction of an aromatic precursor followed by the introduction of alkyl groups.

Birch Reduction Strategies for Cyclohexa-1,4-diene Cores

The Birch reduction is a cornerstone for the synthesis of cyclohexa-1,4-dienes from aromatic compounds. wikipedia.orgmasterorganicchemistry.com This reaction employs an alkali metal, typically sodium or lithium, dissolved in liquid ammonia (B1221849) with a proton source like an alcohol. masterorganicchemistry.comnrochemistry.com The process reduces the aromatic ring to a non-conjugated diene, avoiding over-reduction to a fully saturated ring. wikipedia.org For the synthesis of a 1-ethyl-4-methylcyclohexa-1,4-diene precursor, toluene (B28343) would be a logical starting material. The Birch reduction of toluene yields 1-methylcyclohexa-1,4-diene. vedantu.comquora.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. nrochemistry.com Electron-donating groups, such as the methyl group in toluene, direct the reduction to produce a diene where the substituent remains on a double bond. nrochemistry.com

The general mechanism involves the formation of a radical anion by the addition of a solvated electron to the aromatic ring. This is followed by protonation by the alcohol to give a cyclohexadienyl radical. A second electron transfer then forms a cyclohexadienyl anion, which is subsequently protonated to yield the final 1,4-cyclohexadiene (B1204751) product. nrochemistry.com

Table 1: Birch Reduction of Toluene

Starting Material Reagents Product Key Feature
Toluene Na or Li, liquid NH₃, EtOH 1-Methylcyclohexa-1,4-diene Forms the core diene structure

Anionic Approaches via Deprotonation and Electrophilic Quenching

Following the formation of the cyclohexa-1,4-diene core, derivatization can be achieved through anionic intermediates. Deprotonation of a substituted cyclohexa-1,4-diene, such as 1-methylcyclohexa-1,4-diene, at one of the allylic positions can generate a lithium cyclohexadienide. This is typically accomplished using a strong base like butyllithium. rsc.org This nucleophilic intermediate can then be quenched with an electrophile, such as an ethyl halide (e.g., ethyl bromide), to introduce the ethyl group. rsc.org This alkylation step can lead to a mixture of products, including the desired this compound and its conjugated isomer, 1-ethyl-4-methylcyclohexa-1,3-diene (B15454676). rsc.org The ratio of these products can be influenced by the reaction conditions. rsc.org

It has been shown that the alkylation of lithium cyclohexadienide with various alkyl halides can produce a mixture of 3-substituted cyclohexa-1,4-dienes and 5-substituted cyclohexa-1,3-dienes, with the former often predominating. rsc.org

Advanced and Stereoselective Synthetic Routes

More contemporary synthetic methods focus on achieving higher levels of stereocontrol in the formation of substituted cyclohexa-1,4-dienes, which is crucial for the synthesis of complex molecules and chiral building blocks.

Enantioselective Syntheses Involving Cyclohexa-1,4-dienes

The development of enantioselective methods allows for the synthesis of chiral cyclohexa-1,4-diene derivatives. One approach involves the rhodium-catalyzed C-H functionalization of cyclohexadiene derivatives with diaryldiazomethanes. acs.org This method can lead to the formation of triarylmethanes with high enantioselectivity. acs.org While not directly producing this compound, this strategy highlights the potential for asymmetric C-H functionalization on the cyclohexadiene scaffold.

Another strategy involves the desymmetrization of cyclohexa-1,4-dienes. For instance, iodocyclization reactions can be used to desymmetrize these dienes, and the use of chiral catalysts can render these processes enantioselective. thegoodscentscompany.com

Catalytic Strategies for Diene Construction

Catalytic methods offer efficient and selective routes to cyclohexadienes. Palladium-catalyzed reactions have been particularly prominent. For instance, a palladium-catalyzed three-component dicarbofunctionalization of a skipped diene with alkenyl triflates and arylboronic acids can create two C-C bonds at the 1,3-positions. researchgate.net

Cobalt-catalyzed Diels-Alder reactions of alkynes with various dienes can produce cycloadducts with high regioselectivity, which can then be further functionalized. organic-chemistry.org These catalytic approaches provide powerful tools for constructing the cyclohexadiene ring system with specific substitution patterns.

Table 2: Summary of Synthetic Approaches

Methodology Key Transformation Potential Application to Target Compound
Birch Reduction Aromatic ring to 1,4-diene Synthesis of 1-methylcyclohexa-1,4-diene from toluene
Anionic Alkylation C-H to C-Alkyl Introduction of the ethyl group to 1-methylcyclohexa-1,4-diene
Enantioselective C-H Functionalization Achiral diene to chiral product Asymmetric synthesis of derivatives
Diastereoselective Aldol-type Reaction Formation of new stereocenters Controlled synthesis of complex substituted dienes
Catalytic Diene Construction Formation of the diene ring Efficient and selective synthesis of the core structure

Reaction Mechanisms and Transformational Pathways of 1 Ethyl 4 Methylcyclohexa 1,4 Diene

Electrophilic and Radical Addition Reactions

The double bonds in 1-ethyl-4-methylcyclohexa-1,4-diene are susceptible to attack by both electrophiles and radical species. The outcomes of these reactions are governed by the stability of the resulting carbocation or radical intermediates.

Mechanistic Studies of Hydrobromination

While specific mechanistic studies on the hydrobromination of this compound are not extensively documented, the reaction mechanism can be inferred from studies on analogous substituted cyclohexadienes, such as 1-methylcyclohexa-1,3-diene. The reaction of a conjugated diene with hydrogen bromide (HBr) typically proceeds through an electrophilic addition mechanism.

The initial step involves the protonation of one of the double bonds by HBr to form the most stable carbocation intermediate. In the case of this compound, protonation can occur at either of the two double bonds. The stability of the resulting carbocation is influenced by the electronic effects of the alkyl substituents. The ethyl group, being electron-donating, can stabilize an adjacent positive charge.

Following the formation of the carbocation, the bromide ion (Br-) can attack at different positions, leading to a mixture of products. This can result in both 1,2-addition and 1,4-addition products, depending on the position of the initial protonation and any subsequent rearrangements of the carbocation intermediate. The distribution of these products is influenced by both kinetic and thermodynamic factors.

A plausible mechanistic pathway for the hydrobromination of a related compound, 1-methylcyclohexa-1,3-diene, involves the formation of a resonance-stabilized allylic carbocation. This leads to a mixture of 1,2- and 1,4-addition products. A similar outcome would be anticipated for this compound, with the regioselectivity being directed by the positions of the ethyl and methyl groups.

Free-Radical Cyclization Processes

Free-radical reactions involving substituted cyclohexadienes can lead to the formation of complex polycyclic structures through cyclization processes. These reactions are typically initiated by the generation of a radical species, which can then add to one of the double bonds of the diene.

In processes relevant to substituted cyclohexadienes, radical cascade cyclizations have been observed. For instance, visible-light-induced radical cascade cyclizations of alkyne-tethered cyclohexadienones have been shown to proceed via either 5-exo-trig or 6-exo-trig pathways, depending on the reaction conditions. nih.gov These reactions involve the formation of a radical intermediate that undergoes an intramolecular cyclization onto a tethered alkyne. nih.gov The regioselectivity of the cyclization is influenced by the stability of the resulting cyclic radical. nih.gov

The general principle of these cyclizations involves an atom-transfer radical cyclization (ATRC) mechanism. In this process, a radical initiator generates a radical which then undergoes cyclization. The resulting cyclic radical is then trapped, often by the atom that was initially abstracted. A variety of substrates, including N-allyl-haloamines, can undergo such cyclizations to form heterocyclic compounds.

While direct studies on the free-radical cyclization of this compound are limited, the principles derived from related systems suggest that it could serve as a precursor to bicyclic compounds under appropriate radical-generating conditions. The presence of the ethyl and methyl groups would be expected to influence the regiochemical outcome of any such cyclization.

Pericyclic and Cycloaddition Reactions

The diene system in this compound, although not conjugated, can potentially isomerize to a conjugated diene under thermal or catalytic conditions, thereby participating in pericyclic reactions. Even without isomerization, the isolated double bonds can undergo certain types of cycloadditions.

Diels-Alder Reactions and Dienophile Reactivity

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.orgorganic-chemistry.org For this compound to act as a diene in a Diels-Alder reaction, it would first need to isomerize to a conjugated 1,3-diene system, such as 1-ethyl-4-methylcyclohexa-1,3-diene (B15454676) or 2-ethyl-5-methylcyclohexa-1,3-diene.

The reactivity of the resulting conjugated diene in a Diels-Alder reaction is influenced by its substituents. Electron-donating groups on the diene generally increase the reaction rate. libretexts.orgmasterorganicchemistry.com Both the ethyl and methyl groups are electron-donating and would therefore be expected to enhance the reactivity of the diene.

The dienophile's reactivity is also crucial. Dienophiles with electron-withdrawing groups react more rapidly in normal-demand Diels-Alder reactions. libretexts.orglibretexts.org The stereochemistry of the Diels-Alder reaction is highly specific, with the relative stereochemistry of the substituents on both the diene and the dienophile being retained in the product. libretexts.org

In reactions involving cyclic dienes, bicyclic products are formed. libretexts.org The reaction often favors the formation of the endo product due to secondary orbital interactions. libretexts.org While specific Diels-Alder reactions of an isomerized this compound are not detailed in the provided information, the general principles of Diels-Alder reactivity provide a framework for predicting its behavior with various dienophiles.

Electrocyclic Transformations: Ring Opening and Closure Dynamics

Electrocyclic reactions are pericyclic reactions that involve the concerted formation or breaking of a sigma bond to close or open a ring. wikipedia.org These reactions can be induced either thermally or photochemically, and their stereochemical outcome is governed by the Woodward-Hoffmann rules. wikipedia.orgmasterorganicchemistry.com

For a substituted cyclohexadiene, such as an isomer of this compound, electrocyclic ring opening can occur to form a conjugated triene. For example, the thermal electrocyclic ring-opening of cis-5-ethyl-6-methylcyclohexa-1,3-diene is a 6π-electron process. According to the Woodward-Hoffmann rules, a thermal 6π electrocyclic reaction proceeds in a disrotatory manner. masterorganicchemistry.comvaia.com This means that the substituents on the breaking sigma bond rotate in opposite directions.

Conversely, photochemical 6π electrocyclic reactions proceed in a conrotatory fashion, where the substituents rotate in the same direction. masterorganicchemistry.com The stereochemistry of the starting diene dictates the stereochemistry of the resulting triene.

The reverse reaction, the electrocyclic ring closure of a conjugated triene, can also occur. The conditions (thermal or photochemical) will again determine the stereochemical outcome. These transformations are reversible, and the position of the equilibrium depends on the relative stabilities of the cyclic diene and the open-chain triene. masterorganicchemistry.com

Singlet Oxygen Cycloadditions and Facial Selectivity

Cyclic dienes can react with singlet oxygen ('O₂) in a [4+2] cycloaddition reaction to form endoperoxides. nih.govacs.org The facial selectivity of this reaction, meaning the face of the diene that the singlet oxygen attacks, can be influenced by the substituents on the diene ring. nih.govacs.org

In a study on the reaction of 5-isopropyl-1,3-cyclohexadiene with singlet oxygen, it was found that the endoperoxide was formed by preferential attack on the more sterically hindered face of the diene. nih.govacs.org A possible explanation for this unusual selectivity is that attack from the less hindered face leads to an "ene" reaction rather than the formation of the endoperoxide. nih.govacs.org This suggests that the two reaction pathways may proceed through a common intermediate, such as a perepoxide. nih.govacs.org

The facial selectivity of singlet oxygen cycloadditions can also be controlled by chiral auxiliaries attached to the diene system. For instance, carbohydrates have been used to control the facial selectivity of singlet oxygen attack on naphthalenes. mdpi.com In the case of this compound, after potential isomerization to a conjugated diene, the ethyl and methyl groups would influence the facial selectivity of singlet oxygen addition. The steric bulk of these groups would likely direct the singlet oxygen to the less hindered face of the diene. However, as seen in related systems, electronic effects and the potential for competing reaction pathways can lead to more complex outcomes.

Catalytic Transformations

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling a range of selective and efficient reactions.

Photoredox and Nickel Dual Catalysis

Photoredox and nickel dual catalysis has emerged as a powerful strategy for the cross-coupling of various organic substrates under mild conditions. rsc.orgrsc.org While specific studies on this compound are not extensively documented, the general mechanism for the cross-coupling of dienes provides a framework for understanding its potential reactivity. rsc.orgnih.gov This dual catalytic system typically involves the generation of a radical species via a photoredox cycle, which is then intercepted by a nickel catalyst to participate in a cross-coupling reaction.

The proposed catalytic cycle, illustrated with a generic alkyl radical, would commence with the photoexcitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process with a suitable radical precursor (e.g., an alkyl trifluoroborate or a carboxylic acid) to generate an alkyl radical. This radical adds to one of the double bonds of this compound. The resulting radical intermediate is then trapped by a low-valent nickel(0) species, which is generated in a parallel catalytic cycle, to form a nickel(I)-alkyl intermediate. This intermediate can then undergo oxidative addition with an aryl or vinyl halide, leading to a high-valent nickel(III) species. Subsequent reductive elimination furnishes the desired cross-coupled product and regenerates the nickel(I) catalyst, which can then be reduced back to nickel(0) by the reduced form of the photocatalyst to complete both catalytic cycles. nih.gov

This methodology allows for the formation of new carbon-carbon bonds at one of the double bonds of the diene, potentially leading to a variety of functionalized cyclohexene (B86901) derivatives. The regioselectivity of the radical addition would be influenced by the steric and electronic properties of the ethyl and methyl substituents on the diene ring.

Catalyst System Reactants Product Type Key Features
Photocatalyst (e.g., Ir or Ru complex) + Nickel Catalyst (e.g., NiBr2·diglyme)This compound, Radical Precursor, Aryl/Vinyl HalideFunctionalized cyclohexene derivativesMild reaction conditions, high functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The synthesis of substituted cyclohexadienes can be achieved through such methods. organic-chemistry.org For this compound, palladium catalysis can be envisioned both in its synthesis and in its subsequent functionalization.

A plausible synthetic route to this compound involves the palladium-catalyzed cross-coupling of a 1,4-dihalo-cyclohexadiene precursor with appropriate organometallic reagents, such as ethylmagnesium bromide and methylmagnesium bromide. More commonly, palladium-catalyzed reactions can be employed to functionalize the diene itself. For instance, the palladium-catalyzed alkylation of 1,4-dienes can occur via C-H activation. nih.gov

The catalytic cycle for a Heck-type reaction, for example, would involve the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst to form a palladium(II) intermediate. Coordination of the this compound to the palladium center, followed by migratory insertion of one of the double bonds into the palladium-carbon bond, would generate a σ-alkylpalladium(II) complex. Subsequent β-hydride elimination would then yield the arylated or vinylated cyclohexadiene product and a palladium(II)-hydride species. Reductive elimination of HX with the aid of a base regenerates the palladium(0) catalyst. The regioselectivity of this process would be dictated by the directing effects of the alkyl substituents and the steric environment of the double bonds.

Reaction Type Catalyst Reactants Product Type
Heck CouplingPd(OAc)2, Ligand (e.g., PPh3)This compound, Aryl/Vinyl Halide, BaseArylated/Vinylated cyclohexadiene
Suzuki CouplingPd(PPh3)4, Base1,4-Dihalo-cyclohexadiene derivative, Ethylboronic acid, Methylboronic acidThis compound

Intramolecular Hydroamination Reactions: Mechanism and Diastereocontrol

Intramolecular hydroamination involves the addition of an amine N-H bond across a carbon-carbon double bond within the same molecule, providing an atom-economical route to nitrogen-containing heterocycles. nih.gov While the non-conjugated nature of the double bonds in this compound makes it a less typical substrate for intramolecular reactions compared to conjugated dienes, a tethered amino group could potentially undergo cyclization. nih.gov

The mechanism of late-transition-metal-catalyzed intramolecular hydroamination, for instance with a rhodium catalyst, generally proceeds through several key steps. nih.gov Initially, the rhodium catalyst coordinates to the amino group. This is followed by coordination of one of the double bonds of the cyclohexadiene ring to the metal center. The key step is the migratory insertion of the alkene into the rhodium-nitrogen bond, forming a new carbon-nitrogen bond and a rhodium-carbon bond. Subsequent protonolysis of the rhodium-carbon bond by the N-H group of another substrate molecule or an external proton source releases the heterocyclic product and regenerates the active catalyst.

The diastereoselectivity of the cyclization would be highly dependent on the stereochemistry of the starting material, the length and nature of the tether connecting the amino group to the cyclohexadiene ring, and the catalyst system employed. The ethyl and methyl groups on the ring would also play a significant role in directing the stereochemical outcome of the reaction by influencing the preferred conformation of the substrate-catalyst complex.

Catalyst System Substrate Type Product Key Mechanistic Steps
Rhodium or other late transition metal complexesAmino-tethered this compoundNitrogen-containing bicyclic compoundAmine coordination, alkene coordination, migratory insertion, protonolysis.

Prins Chemistry and Rearrangements of Cyclohexa-1,4-diene-Derived Acetals

The Prins reaction is an acid-catalyzed addition of an aldehyde or ketone to an alkene. organic-chemistry.orgwikipedia.org In the context of this compound, this reaction can lead to the formation of complex polycyclic structures. The reaction is particularly interesting as it can be used to desymmetrize 1,4-dienes, leading to products with high stereocontrol. researchgate.netcardiff.ac.uk

The reaction is initiated by the protonation of the carbonyl oxygen of an aldehyde (e.g., formaldehyde) by an acid catalyst, generating a highly electrophilic oxocarbenium ion. This electrophile is then attacked by one of the double bonds of this compound, forming a new carbon-carbon bond and a tertiary carbocation intermediate. This carbocation can then be trapped by a nucleophile, such as water or the conjugate base of the acid catalyst.

Alternatively, and often observed with cyclohexa-1,4-diene derivatives, the initial adduct can undergo rearrangements. For instance, if the diene is first converted to an acetal (B89532), the reaction can proceed via a Prins-pinacol rearrangement. researchgate.net In this cascade, the oxocarbenium ion generated from the acetal undergoes cyclization, and the resulting intermediate undergoes a pinacol-type rearrangement, often involving a 1,2-hydride or 1,2-alkyl shift, to yield a rearranged product. The ethyl and methyl groups on the starting diene would be expected to influence the stability of the carbocationic intermediates and thus direct the course of these rearrangements.

Reaction Type Reagents Intermediate Product Type
Prins ReactionAldehyde (e.g., formaldehyde), Acid catalyst (e.g., H2SO4)Oxocarbenium ion, CarbocationPolycyclic ethers or alcohols
Prins-Pinacol RearrangementCyclohexa-1,4-diene-derived acetal, Lewis acid (e.g., SnCl4)Oxocarbenium ion, Rearranged carbocationRearranged polycyclic aldehydes or ketones

Metal-Catalyzed Hydrostannation and Stereoselectivity

Metal-catalyzed hydrostannation involves the addition of a tin hydride (R3SnH) across a carbon-carbon double or triple bond. researchgate.net For this compound, this reaction would lead to the formation of vinylstannanes, which are versatile intermediates in organic synthesis, particularly in Stille cross-coupling reactions.

The mechanism of palladium-catalyzed hydrostannation, for example, typically involves the oxidative addition of the tin hydride to a palladium(0) complex to generate a palladium(II)-hydrido-stannyl species. Coordination of one of the double bonds of the this compound to this complex is followed by migratory insertion of the alkene into the palladium-hydride bond. This step can proceed with high regioselectivity, which is influenced by both electronic and steric factors of the substituents on the diene. The final step is the reductive elimination of the resulting vinylstannane product, which regenerates the palladium(0) catalyst.

The stereoselectivity of the hydrostannation reaction is a crucial aspect. Depending on the catalyst and reaction conditions, either syn- or anti-addition of the tin hydride can be achieved. For cyclic dienes, the stereochemical outcome is often dictated by the approach of the substrate to the catalyst, with the bulky substituents on the diene influencing the facial selectivity of the addition.

Catalyst Reagent Product Stereoselectivity
Pd(PPh3)4Tri-n-butyltin hydrideVinylstannaneDependent on catalyst and reaction conditions, can be either syn or anti.
Radical Initiator (e.g., AIBN)Tri-n-butyltin hydrideVinylstannaneTypically proceeds via a radical chain mechanism, leading to a mixture of stereoisomers.

Isomerization and Aromatization Processes

This compound can undergo isomerization to its more stable conjugated isomer, 1-ethyl-4-methylcyclohexa-1,3-diene. This process can be facilitated by heat or by the presence of a catalyst, such as a transition metal complex or a strong base. The driving force for this isomerization is the formation of a conjugated π-system, which is thermodynamically more stable than the isolated double bonds of the 1,4-diene. libretexts.orgyoutube.com

Further transformation can lead to the aromatization of the cyclohexadiene ring to form p-ethylmethylbenzene (more commonly known as p-cymene). This dehydrogenation reaction is highly favorable due to the large thermodynamic driving force associated with the formation of the stable aromatic ring. wikipedia.org Aromatization can be achieved under various conditions, including catalytic dehydrogenation using transition metal catalysts such as platinum, palladium, or ruthenium on a support like carbon. researchgate.net The reaction typically requires elevated temperatures and results in the loss of two molecules of hydrogen.

Process Conditions Product Driving Force
IsomerizationHeat or Catalyst (e.g., base, transition metal)1-Ethyl-4-methylcyclohexa-1,3-dieneFormation of a conjugated π-system.
AromatizationCatalytic Dehydrogenation (e.g., Pd/C, Pt/C), Heatp-CymeneFormation of a stable aromatic ring.

Isomerization to Conjugated Cyclohexa-1,3-dienes

The non-conjugated diene, this compound, readily undergoes isomerization to form its thermodynamically more stable conjugated isomers, primarily 1-ethyl-4-methylcyclohexa-1,3-diene and 4-ethyl-1-methylcyclohexa-1,3-diene. This conversion is driven by the formation of a conjugated system of double bonds, which results in electronic stabilization through delocalization of π-electrons.

The isomerization process is typically catalyzed by acids or transition metals. While specific studies on this compound are not extensively documented, the mechanism can be inferred from research on analogous substituted 1,4-cyclohexadienes. For instance, the isomerization of 1,4-dihydrotoluic acids, which are structurally similar, has been shown to proceed efficiently to the corresponding conjugated diene acids. rsc.org

Ruthenium complexes are particularly effective catalysts for the isomerization of 1,4-dienes to 1,3-dienes. The mechanism is believed to involve the formation of a ruthenium-hydride species which then adds to one of the double bonds of the diene, followed by elimination to form the conjugated system. This process is often highly efficient, proceeding under mild conditions.

The product distribution between the possible conjugated isomers is dependent on the reaction conditions and the substitution pattern of the diene.

Table 1: Potential Isomerization Products of this compound

Starting MaterialPotential IsomerStructure
This compound1-Ethyl-4-methylcyclohexa-1,3-dieneCCC1=CC=C(C)CC1
This compound4-Ethyl-1-methylcyclohexa-1,3-dieneCCC1=CC(C)=CCC1

Aromatization Pathways of Cyclohexa-1,4-dienes

Cyclohexa-1,4-dienes, including this compound, are prone to aromatization, a process driven by the significant thermodynamic stability of the resulting aromatic ring. rsc.org The primary product of the aromatization of this compound is p-ethyltoluene. This transformation involves the formal loss of a molecule of hydrogen (H₂).

The aromatization is typically achieved through catalytic dehydrogenation. A variety of catalysts can be employed for this purpose, with palladium, platinum, and nickel being common choices. These reactions often require elevated temperatures. The general mechanism involves the adsorption of the diene onto the catalyst surface, followed by a series of C-H bond cleavage steps to eliminate hydrogen and form the aromatic ring.

In addition to catalytic dehydrogenation, aromatization can also be effected using chemical oxidants. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to efficiently aromatize cyclohexadienes under mild conditions. nih.gov The mechanism with DDQ involves hydride abstraction from the diene, followed by proton loss to yield the aromatic product.

Research on the synthesis of highly substituted arenes from cyclohexadiene precursors has demonstrated the utility of palladium catalysis in promoting both C-H cross-coupling and subsequent aromatization in a single pot. acs.orgresearchgate.net While not directly demonstrated for this compound, this methodology suggests a powerful route for its conversion to functionalized p-ethyltoluene derivatives.

Table 2: Common Methods for the Aromatization of Substituted Cyclohexadienes

Reagent/CatalystConditionsProductReference
Palladium on Carbon (Pd/C)High TemperatureAromatic CompoundGeneral Knowledge
Platinum on Carbon (Pt/C)High TemperatureAromatic CompoundGeneral Knowledge
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)MildAromatic Compound nih.gov
Palladium Acetate (in cross-coupling reactions)Mild to Moderate TemperatureSubstituted Aromatic Compound acs.orgresearchgate.net

Stereochemical Aspects and Control in 1 Ethyl 4 Methylcyclohexa 1,4 Diene Reactivity

Diastereotopic Group Selection and Diastereocontrol

The structure of 1-ethyl-4-methylcyclohexa-1,4-diene features prochiral centers and diastereotopic faces, which can be selectively attacked by reagents, leading to the formation of diastereomeric products. The control of this diastereoselectivity is a critical aspect of its chemistry.

In reactions such as intramolecular cycloadditions, the existing chirality in a tethered group can influence the selection between the diastereotopic faces of the diene. For instance, in related systems involving intramolecular additions of sulfenic acids to 1,4-dienes, the choice of a protecting group on a chiral alcohol within the connecting chain has been shown to control the ratio of diastereomeric products. libretexts.org This principle can be extended to derivatives of this compound, where a chiral auxiliary attached to a functional group could direct the approach of a reactant to one of the two faces of the diene, thereby controlling the stereochemistry of the newly formed stereocenters.

The diastereoselectivity in Diels-Alder reactions is another area of significance. While specific studies on this compound are not extensively documented, general principles from reactions with analogous chiral acyclic dienes can be applied. For example, the reaction of enantiopure sulfinylnaphthoquinones with racemic acyclic dienes has demonstrated good diastereoselectivity, which is influenced by steric and torsional interactions in the transition state. nih.gov In the case of this compound, the ethyl and methyl groups would create a specific steric and electronic environment that could lead to preferential formation of one diastereomer in cycloaddition reactions.

Table 1: Factors Influencing Diastereocontrol in 1,4-Diene Reactions

FactorDescriptionPotential Impact on this compound
Chiral Auxiliaries A chiral group temporarily incorporated into the molecule to direct the stereochemical course of a reaction.Can be used to control the facial selectivity of additions to the diene system.
Substituent Effects The steric and electronic nature of the ethyl and methyl groups.Influences the approach of reagents and the stability of transition states, favoring the formation of specific diastereomers.
Reaction Conditions Temperature, solvent, and the use of Lewis acids.Can alter the transition state energies and the ratio of diastereomeric products.

Enantioselective Desymmetrization of Achiral Cyclohexa-1,4-dienes

This compound is a prochiral molecule, meaning it can be converted into a chiral product in a single chemical step. The enantioselective desymmetrization of such achiral dienes is a powerful strategy for the synthesis of optically active compounds. researchgate.net This is often achieved using chiral catalysts that differentiate between the two enantiotopic halves of the molecule.

A notable example of this approach is the gold(I)-catalyzed enantioselective tandem alkoxylation/Claisen rearrangement of 1,4-dienes. nih.gov In this type of reaction, a chiral ligand on the gold catalyst directs the transformation to occur selectively on one of the two double bonds, leading to the formation of a cycloheptene (B1346976) product with high enantioselectivity. nih.gov While this specific reaction has been demonstrated on other 1,4-dienes, the methodology is applicable to this compound, offering a pathway to chiral seven-membered rings.

Another strategy for the desymmetrization of cyclohexa-1,4-diene systems involves iodocyclization reactions. researchgate.net By introducing a nucleophilic group onto the diene scaffold, treatment with an iodine source can trigger a cyclization that proceeds with high stereocontrol, often dictated by the geometry of the transition state. The use of chiral reagents or catalysts in such reactions can lead to enantiomerically enriched products.

The desymmetrization of related cyclohexa-1,4-dien-3-ols through radical cyclizations has also been reported, where the stereochemistry is controlled by a chiral center within the molecule. researchgate.net These examples highlight the potential for developing highly enantioselective transformations starting from this compound or its derivatives.

Conformational Analysis and its Influence on Stereochemical Outcomes

The cyclohexadiene ring in this compound is not planar and exists in various boat-like conformations. The relative energies of these conformers and the barriers to their interconversion can significantly influence the stereochemical outcome of a reaction. The substituents on the ring, in this case, an ethyl and a methyl group, will preferentially occupy positions that minimize steric strain.

In disubstituted cyclohexanes, there is a strong preference for bulky substituents to occupy equatorial positions to avoid destabilizing 1,3-diaxial interactions. libretexts.org For a 1,4-disubstituted cyclohexane (B81311), a trans isomer with both substituents in equatorial positions is generally more stable than the cis isomer, which would have one axial and one equatorial substituent. vaia.com While this compound is a diene and thus has a more flattened ring structure than a cyclohexane, similar principles of minimizing steric hindrance apply.

The preferred conformation of the diene will dictate the facial accessibility of the double bonds to incoming reagents. For a reaction to occur, the reagent must approach the diene from one of the two faces. The ethyl and methyl groups can sterically hinder one face more than the other, leading to a preference for attack from the less hindered side. This facial bias, dictated by the conformational preferences of the molecule, is a key factor in determining the stereoselectivity of additions and other reactions.

Table 2: Conformational Preferences in Substituted Cyclohexanes

Substituent PositionRelative StabilityReason for Stability/Instability
Both EquatorialHighMinimizes steric strain and avoids 1,3-diaxial interactions. libretexts.org
One Axial, One EquatorialIntermediateSome steric strain due to 1,3-diaxial interactions with the axial substituent. libretexts.org
Both AxialLowSignificant steric strain from multiple 1,3-diaxial interactions. libretexts.org

Regioselectivity and Stereoselectivity in Chemical Transformations

Many reactions of dienes, including this compound, can proceed through different pathways, leading to a mixture of regioisomers and stereoisomers. The control of both regioselectivity and stereoselectivity is crucial for synthetic applications.

Electrophilic additions to conjugated dienes can result in either 1,2- or 1,4-addition products. The distribution of these products is often dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed faster, which is often the 1,2-adduct. At higher temperatures, the reaction is under thermodynamic control, and the more stable product, typically the 1,4-adduct with a more substituted double bond, predominates. masterorganicchemistry.com For this compound, electrophilic attack can also occur at two different double bonds, further complicating the regiochemical outcome. The electronic effects of the ethyl and methyl groups will influence the initial site of electrophilic attack.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings and is inherently stereospecific. The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.comyoutube.com When a cyclic diene like this compound reacts with a dienophile, bicyclic products can be formed with the substituent on the dienophile oriented either endo or exo. The endo product is often the kinetic product due to favorable secondary orbital overlap in the transition state. libretexts.orgyoutube.com The substituents on the diene also influence the facial selectivity of the cycloaddition.

Asymmetric dihydroxylation is another important transformation where stereoselectivity is key. Reagents like osmium tetroxide (OsO₄) typically add to the double bond in a syn fashion, delivering both hydroxyl groups to the same face of the alkene. masterorganicchemistry.com In the case of this compound, the choice of which double bond to dihydroxylate and the facial selectivity of the addition would be influenced by the steric and electronic properties of the ethyl and methyl groups, as well as the specific chiral ligands used in catalytic asymmetric versions of this reaction.

Advanced Characterization and Computational Studies of 1 Ethyl 4 Methylcyclohexa 1,4 Diene Systems

Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic methods are paramount in the unambiguous identification and structural analysis of organic compounds formed in complex chemical reactions, such as the Birch reduction of substituted aromatic rings or Diels-Alder cycloadditions. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule like 1-ethyl-4-methylcyclohexa-1,4-diene, ¹H and ¹³C NMR would provide definitive information about its connectivity and environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

Olefinic Protons: The protons on the double bonds (at positions 2 and 5) would appear in the characteristic downfield region for alkenes, typically between 5.0 and 6.0 ppm.

Allylic Protons: The four protons of the two methylene (B1212753) groups at positions 3 and 6 are allylic and would resonate in the range of 2.2-2.8 ppm.

Ethyl Group Protons: The ethyl group would show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, indicative of their coupling.

Methyl Group Proton: The methyl group at position 4 would appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Quaternary Carbons: The substituted carbons of the double bonds (C1 and C4) would appear as singlets in the olefinic region (typically 130-150 ppm).

Olefinic CH Carbons: The unsubstituted carbons of the double bonds (C2 and C5) would also be in the olefinic region (120-140 ppm).

Aliphatic Carbons: The sp³ hybridized carbons of the ring methylene groups and the ethyl and methyl substituents would appear in the upfield region (10-40 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following data is a theoretical prediction based on analogous structures and general NMR principles. Actual experimental values may vary.

Atom Position Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
1 (C)---~135-145Quaternary olefinic carbon attached to ethyl group.
2 (CH)~5.3-5.7~120-130Olefinic proton and carbon.
3 (CH₂)~2.5-2.8~25-35Allylic methylene protons and carbon.
4 (C)---~130-140Quaternary olefinic carbon attached to methyl group.
5 (CH)~5.3-5.7~120-130Olefinic proton and carbon.
6 (CH₂)~2.5-2.8~25-35Allylic methylene protons and carbon.
Ethyl (-CH₂-)~2.0-2.4 (quartet)~20-30Methylene of the ethyl group.
Ethyl (-CH₃)~1.0-1.3 (triplet)~10-15Methyl of the ethyl group.
Methyl (-CH₃)~1.6-1.9 (singlet)~20-25Methyl group at C4.

¹⁹F NMR Spectroscopy: This technique is not applicable to this compound itself but is invaluable in reaction analysis when fluorinated reagents or catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are used. rsc.org It allows for easy tracking of the fluorine-containing species throughout the reaction.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound (C₉H₁₄), the exact mass can be calculated.

Calculation of Exact Mass:

9 x (mass of ¹²C) = 9 x 12.000000 = 108.000000

14 x (mass of ¹H) = 14 x 1.007825 = 14.10955

Calculated Exact Mass [M]⁺˙ = 122.10955

An HRMS experiment on a product sample would compare the measured mass to this calculated value. A close match (typically within 5 ppm) provides strong evidence for the identity of the product, confirming that it has the formula C₉H₁₄. This technique is especially useful for distinguishing between isomers and identifying unknown products in a reaction mixture. nist.govrsc.org

Computational Chemistry and Theoretical Investigations

Computational chemistry provides deep insights into molecular properties and reaction dynamics that are often difficult or impossible to observe experimentally.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms, such as those involved in cycloadditions or pericyclic reactions that dienes commonly undergo. pku.edu.cnacs.orgacs.org

For a system involving this compound, DFT calculations could be used to:

Map Reaction Pathways: Model the energy profile of a potential reaction, for instance, a Diels-Alder reaction where the diene reacts with a dienophile. acs.org

Identify Transition States: Calculate the geometry and energy of transition states, which correspond to the energy maxima along a reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate. pku.edu.cn

Predict Stereoselectivity: In reactions with cyclic dienes, different stereochemical outcomes (e.g., endo vs. exo products in a Diels-Alder reaction) can be predicted by comparing the activation energies of the respective transition states. youtube.com DFT can elucidate why one product is favored over another.

The electronic properties of a molecule govern its reactivity. DFT and other computational methods can model these properties to predict how a molecule will behave in a chemical reaction. nih.govnih.gov

For this compound, modeling its electronic structure would involve:

Frontier Molecular Orbitals (FMOs): Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In reactions like the Diels-Alder cycloaddition, the interaction between the diene's HOMO and the dienophile's LUMO is crucial. The energies of these orbitals can predict the reaction's feasibility and regioselectivity. acs.org

Electron Density Distribution: Generating maps of electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The double bonds of the diene are expected to be electron-rich and thus susceptible to attack by electrophiles.

Reactivity Indices: Conceptual DFT provides indices such as electrophilicity and nucleophilicity, which quantify the molecule's propensity to act as an electron acceptor or donor, offering a more quantitative prediction of its chemical behavior. nih.gov

These computational tools, when combined with advanced spectroscopic data, provide a comprehensive understanding of the structure, properties, and chemical behavior of complex molecules like this compound.

Applications of 1 Ethyl 4 Methylcyclohexa 1,4 Diene in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in Natural Product Synthesis and Analog Generation

While specific total syntheses employing 1-Ethyl-4-methylcyclohexa-1,4-diene are not extensively documented in mainstream literature, its structural motifs are archetypal for intermediates used in the synthesis of complex molecules. Substituted 1,4-cyclohexadienes are of significant academic interest as they are related to a large class of natural products, including terpenoids like γ-terpinene. wikipedia.org

The synthetic utility of this compound is rooted in its reactivity:

Diels-Alder Reactions: The diene system is capable of participating in [4+2] cycloaddition reactions, a powerful tool for constructing complex cyclic systems found in many natural products. evitachem.com

Aromatization: Like other 1,4-cyclohexadienes, it can be easily aromatized, a process that can be harnessed to drive reactions or to generate substituted aromatic compounds as part_of a larger synthetic strategy. wikipedia.org

Stereochemical Influence: The ethyl and methyl substituents provide steric and electronic differentiation on the cyclohexadiene scaffold, influencing the regioselectivity and stereoselectivity of subsequent transformations.

Derivatives of closely related compounds, such as 4-methylcyclohexa-1,4-diene-1-carboxylic acid, are recognized as key intermediates that can be derivatized to create diverse analogs for pharmacological screening. The synthesis of 1,4-cyclohexadiene (B1204751) structures is often achieved through methods like the Birch reduction of aromatic compounds, which avoids over-reduction to the fully saturated cyclohexane (B81311) ring. wikipedia.org

Building Block for Advanced Pharmaceutical and Agrochemical Intermediates

The this compound structure serves as a valuable scaffold in the development of advanced intermediates for the pharmaceutical and agrochemical sectors. evitachem.com Its potential lies in its role as a starting material that can be elaborated into more complex molecules with potential biological activity. evitachem.comchemshuttle.com

The development of new pharmaceuticals and agrochemicals often relies on creating libraries of structurally diverse compounds. The reactivity of the two double bonds in this compound allows for a multitude of chemical modifications, making it an attractive starting point. evitachem.com For instance, derivatives of the related compound 4-methylcyclohexa-1,4-diene-1-carboxylic acid are explored as potential drug candidates, where modifications to the core structure aim to enhance efficacy and reduce side effects. chemshuttle.com The generation of alkyl radicals from cyclohexadiene carboxylates has also been studied, indicating a pathway to further functionalization. rsc.org

Derivatization Strategies for Targeted Functional Group Transformations

The differential substitution of the two double bonds in this compound allows for selective chemical transformations. One double bond is trisubstituted (at C1 and C2), while the other is disubstituted (at C4 and C5), leading to predictable regioselectivity in many reactions.

Halogenation reactions, such as bromination, are expected to proceed selectively on the more electron-rich double bond. In the case of this compound, this is the trisubstituted double bond bearing the ethyl group. The mechanism involves the formation of a carbocation intermediate; the attack occurs at this position because it leads to a more stable tertiary carbocation, stabilized by the hyperconjugative effects of the alkyl substituents. stackexchange.com

While specific studies on the fluorination of this compound are not prominent, the existence of related fluorinated structures, such as 5-Ethyl-1-fluoro-4-methylcyclohexa-1,3-diene, in chemical databases confirms that fluorination methodologies can be applied to this class of compounds. nih.gov

Epoxidation of asymmetric cyclohexadienes using reagents like meta-chloroperoxybenzoic acid (m-CPBA) occurs preferentially at the more electron-rich (more highly substituted) double bond. stackexchange.com For this compound, this means the epoxide would form selectively at the C1-C2 double bond. This selectivity arises from the nucleophilic character of the double bond attacking the electrophilic oxygen of the peroxy acid. stackexchange.com

Furthermore, directed epoxidation strategies on cyclohexa-1,4-dienes that have a pendant hydroxyl group can lead to the stereocontrolled formation of highly functionalized systems with multiple contiguous stereogenic centers. rsc.org Similar principles of electrophilic attack would apply to dihydroxylation reactions, which also target the more nucleophilic double bond to yield diol products.

Reaction TypeReagent ExampleTarget SiteRationale
Halogenation Bromine (Br₂)C1-C2 double bondFormation of a more stable tertiary carbocation intermediate. stackexchange.com
Epoxidation m-CPBAC1-C2 double bondMore electron-rich (trisubstituted) double bond is more nucleophilic. stackexchange.com
Dihydroxylation OsO₄C1-C2 double bondPreferential attack on the more electron-rich double bond.

Precursor Chemistry for Inorganic Materials

Beyond its use in organic synthesis, this compound and its close analogs have found a niche application in materials science as ligands for organometallic complexes used in thin-film deposition.

Substituted cyclohexadienes, including this compound, are used to synthesize ruthenium-containing organometallic precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). google.comgoogle.com These precursors typically have the general formula (Rₙ-chd)Ru(CO)₃, where "chd" is the cyclohexadiene ligand. google.com A specific example cited in patent literature is (1-Ethyl-1,4-cyclohexadiene)tricarbonyl ruthenium. google.com

These organometallic complexes are valuable in the semiconductor industry for depositing pure, thin ruthenium-containing layers on substrates. google.com The process involves introducing the vapor of the ruthenium precursor into a reactor where it decomposes at elevated temperatures (typically 100°C to 500°C) to deposit the film. google.com The choice of the cyclohexadiene ligand, with its specific substituents like ethyl and methyl groups, is crucial for tuning the precursor's properties, such as its melting point and volatility, to optimize the deposition process. google.comgoogle.com

Precursor ExampleFormulaApplicationDeposition Method
(1-Ethyl-1,4-cyclohexadiene)tricarbonyl ruthenium(C₉H₁₄)Ru(CO)₃Deposition of ruthenium-containing filmsCVD / ALD google.com
(1-Methyl-1,4-cyclohexadiene)tricarbonyl ruthenium(C₇H₁₀)Ru(CO)₃Deposition of ruthenium and ruthenium oxide filmsCVD / ALD google.comgoogle.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.